1-phenyl-N-propan-2-ylpyrazol-4-amine
Description
Properties
CAS No. |
17551-16-5 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-phenyl-N-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-10(2)14-11-8-13-15(9-11)12-6-4-3-5-7-12/h3-10,14H,1-2H3 |
InChI Key |
QXRKOFHNVZENKS-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CN(N=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)NC1=CN(N=C1)C2=CC=CC=C2 |
Other CAS No. |
17551-16-5 |
Synonyms |
N-Isopropyl-1-phenyl-1H-pyrazol-4-amine |
Origin of Product |
United States |
Preparation Methods
Two-Step Substitution and Reduction
This method, adapted from Chinese Patent CN113264919A, involves:
Step 1: SNAr at Position 1
4-Nitro-1H-pyrazole reacts with 2-methoxy-4-fluoropyridine under basic conditions (NaH/THF or Cs2CO3/DMF) to form 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine. For this compound, iodobenzene replaces fluoropyridine:
Conditions : 70–120°C, 6–12 hours. Yield: 66–69%.
Step 2: Alkylation at N1
The intermediate undergoes alkylation with isopropyl bromide:
Conditions : Reflux, 8–12 hours. Yield: ~60% (estimated from analogous reactions).
Step 3: Nitro Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) converts the nitro group to an amine:
Conditions : 25°C, 3 atm H₂. Yield: 85–90%.
Cyclocondensation of Functionalized Hydrazines
Knorr Pyrazole Synthesis
Forming the pyrazole ring de novo using phenylhydrazine and a β-keto ester derivative:
Modifications :
Challenges :
Reductive Amination of Keto Intermediates
Ketone Synthesis and Reduction
A three-step protocol inspired by YouTube demonstrations5:
Step 1: Keto Group Introduction
Oxidize 1-phenylpyrazol-4-methanol (synthesized via Grignard addition) to the ketone:
Step 2: Reductive Amination
React with isopropylamine and NaBH₃CN:
Conditions : RT, 36 hours. Yield: 55–60%5.
Industrial-Scale Continuous Flow Synthesis
VulcanChem’s methodology for analogous compounds employs continuous flow reactors for:
-
Enhanced mixing efficiency , critical for exothermic alkylation steps.
-
In-line purification via scavenger columns to remove excess reagents.
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Retef undergoes various chemical reactions, including:
Oxidation: Retef can be oxidized to form different derivatives, which may have varying pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on Retef, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its therapeutic effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the steroid structure .
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and substituted derivatives of Retef. These derivatives can have different pharmacological profiles and may be used for specific therapeutic applications .
Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drug (NSAID)
Famprofazone has been identified as a non-steroidal anti-inflammatory agent. It is commonly used in combination products for treating pain and inflammation. Its efficacy in reducing fever and alleviating pain makes it a valuable compound in clinical settings. The mechanism of action involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation.
Table 1: Pharmacological Effects of Famprofazone
| Effect | Mechanism | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Reduction of pain perception | |
| Antipyretic | Lowering fever through prostaglandin inhibition |
Potential Cancer Treatment
Recent studies have suggested that compounds similar to Famprofazone may exhibit anti-cancer properties by targeting specific molecular pathways involved in tumor growth and metastasis. Research indicates that such compounds can inhibit the interaction between menin and MLL fusion proteins, which are implicated in certain types of leukemia .
Herbicidal Properties
Famprofazone has shown potential as an herbicide, particularly in formulations aimed at controlling unwanted plant growth. The compound's structural characteristics allow it to interact with plant growth regulators, leading to effective weed management strategies.
Table 2: Herbicidal Properties of Famprofazone
| Property | Description | References |
|---|---|---|
| Mode of Action | Disruption of plant growth hormone pathways | |
| Target Weeds | Broad-spectrum efficacy against various species |
Clinical Trials
In clinical trials, Famprofazone has been evaluated for its effectiveness in treating conditions like osteoarthritis and rheumatoid arthritis. Results indicated significant improvements in pain scores among patients using Famprofazone compared to placebo groups .
Agricultural Field Studies
Field studies have demonstrated that formulations containing Famprofazone can reduce weed populations significantly without harming crop yields. These studies highlight the compound's potential as an environmentally friendly alternative to synthetic herbicides .
Mechanism of Action
Retef exerts its effects by binding to the glucocorticoid receptor, leading to the inhibition of phospholipase A2 and the suppression of inflammatory mediators such as prostaglandins and leukotrienes . This results in reduced inflammation and immune response. The molecular targets and pathways involved include the nuclear factor-kappa B (NF-κB) pathway and other inflammatory transcription factors .
Comparison with Similar Compounds
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b)
- Structure : Thiazole core with a 4-chlorophenyl group and propargylamine substituents.
- Key Data :
- Comparison: The thiazole ring (vs. The chlorophenyl group increases lipophilicity, which may improve membrane permeability compared to the phenyl group in the target compound.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Hybrid pyrazolo-pyrimidine and thieno-pyrimidine system.
- Key Data :
- This contrasts with the simpler pyrazole scaffold of the target compound.
Pharmacological and Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|---|
| 1-Phenyl-N-propan-2-ylpyrazol-4-amine | Pyrazole | Phenyl, isopropylamine | ~215 (estimated) | N/A | Moderate lipophilicity, H-bond donor |
| 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine | Thiazole | 4-Chlorophenyl, propargylamine | 286.03 | 180 | High metabolic stability |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole | Pyridine, cyclopropylamine | 215 (HRMS) | 104–107 | Enhanced selectivity for kinase targets |
| 4-(3-Phenylpyrazolo-pyrimidinyl)thieno-pyrimidine | Pyrazolo-pyrimidine | Thieno-pyrimidine | ~350 (estimated) | N/A | DNA intercalation potential |
Mechanistic Implications
- Steric Effects : The isopropylamine group in the target compound may create steric hindrance, limiting access to flat binding pockets compared to cyclopropylamine analogs .
- Electronic Effects : Pyridine or thiazole incorporation modifies electron-withdrawing/donating characteristics, impacting binding to enzymes like cyclooxygenase or kinases .
Q & A
Q. Table 1: Example Reaction Optimization
| Parameter | Condition Range | Impact on Yield | Source |
|---|---|---|---|
| Catalyst (CuBr) | 0.1–0.5 mol% | +15–20% | |
| Base (Cs₂CO₃) | 3–5 equivalents | +10% | |
| Temperature | 35–50°C | +5–10% | |
| Reaction Time | 24–48 hours | +5–8% |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.0 ppm for phenyl) and pyrazole carbons (δ 140–150 ppm). Compare shifts with analogous compounds to confirm substitution patterns .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ = 215 m/z) with <2 ppm error .
- IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
Q. Table 2: Key Spectral Benchmarks
| Technique | Expected Signal | Diagnostic Use | Source |
|---|---|---|---|
| ¹H NMR | δ 1.2–1.4 ppm (isopropyl CH₃) | Confirm N-alkylation | |
| ¹³C NMR | δ 50–55 ppm (pyrazole C-N) | Verify amine linkage | |
| HRMS | Exact mass ± 2 ppm | Purity assessment |
Advanced: How can contradictions in NMR data due to impurities be resolved?
Methodological Answer:
Contradictions often arise from residual solvents, unreacted intermediates, or diastereomers. Strategies include:
- Gradient Shimming : Improve resolution to detect low-abundance impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., phenyl vs. pyrazole protons) .
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted iodopyrazole) to confirm co-elution .
Advanced: Which computational methods predict the electronic structure and reactivity of this compound?
Methodological Answer:
Q. Table 3: Computational Parameters
| Parameter | Value/Functional | Application | Source |
|---|---|---|---|
| Exchange-Correlation | B3LYP | Thermochemical accuracy | |
| Basis Set | 6-31G(d,p) | Geometry optimization | |
| Solvent Model | PCM (DMSO) | Solvation energy |
Structural Analysis: How can X-ray crystallography validate the molecular geometry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
